molecular formula C36H29NO7 B15150004 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B15150004
M. Wt: 587.6 g/mol
InChI Key: XTIXGLSIVQTDTJ-UHFFFAOYSA-N
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Description

2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindoline Derivative: The initial step involves the preparation of the isoindoline derivative through a cyclization reaction of a suitable precursor.

    Esterification: The isoindoline derivative is then esterified with 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid under acidic conditions to form the ester linkage.

    Acylation: The final step involves the acylation of the ester with 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anti-inflammatory activity may involve the inhibition of pro-inflammatory cytokines or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl benzoate
  • 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid

Uniqueness

The uniqueness of 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate lies in its combination of functional groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C36H29NO7

Molecular Weight

587.6 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 3-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C36H29NO7/c38-32(24-14-17-29(18-15-24)44-36(42)25-10-5-2-6-11-25)22-43-35(41)27-12-7-13-28(20-27)37-33(39)30-19-16-26(21-31(30)34(37)40)23-8-3-1-4-9-23/h1-15,17-18,20,26,30-31H,16,19,21-22H2

InChI Key

XTIXGLSIVQTDTJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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